molecular formula C8H10N2S B14573873 N,4-Dimethylpyridine-2-carbothioamide CAS No. 61414-23-1

N,4-Dimethylpyridine-2-carbothioamide

Cat. No.: B14573873
CAS No.: 61414-23-1
M. Wt: 166.25 g/mol
InChI Key: JVYVMRLSJHYWPA-UHFFFAOYSA-N
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Description

N,4-Dimethylpyridine-2-carbothioamide is a chemical compound with the molecular formula C8H10N2S It is a derivative of pyridine, characterized by the presence of a carbothioamide group at the 2-position and methyl groups at the N and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethylpyridine-2-carbothioamide typically involves the reaction of 2-chloronicotinic acid with methylamine and carbon disulfide. The reaction is carried out under reflux conditions, followed by purification through recrystallization. The detailed reaction conditions include:

    Reagents: 2-chloronicotinic acid, methylamine, carbon disulfide

    Solvent: Ethanol or methanol

    Temperature: Reflux (approximately 78-80°C)

    Purification: Recrystallization from ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethylpyridine-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

N,4-Dimethylpyridine-2-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,4-Dimethylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding.

    Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

N,4-Dimethylpyridine-2-carbothioamide can be compared with other similar compounds, such as:

    N,N-Dimethylpyridine-4-carbothioamide: Similar structure but with different substitution patterns.

    2-Pyridinecarbothioamide: Lacks the methyl groups at the N and 4-positions.

    4-Methylpyridine-2-carbothioic acid methylamide: Similar structure but with a different functional group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the N and 4-positions enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

61414-23-1

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

N,4-dimethylpyridine-2-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)

InChI Key

JVYVMRLSJHYWPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=S)NC

Origin of Product

United States

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